molecular formula C9H11ClN2O B1380498 Azetidin-3-yl(pyridin-2-yl)methanone hydrochloride CAS No. 1823582-46-2

Azetidin-3-yl(pyridin-2-yl)methanone hydrochloride

Cat. No.: B1380498
CAS No.: 1823582-46-2
M. Wt: 198.65 g/mol
InChI Key: WETULSAYLHHPTL-UHFFFAOYSA-N
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Description

Azetidin-3-yl(pyridin-2-yl)methanone hydrochloride is a chemical compound that combines an azetidine ring with a pyridine moiety, linked through a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azetidin-3-yl(pyridin-2-yl)methanone hydrochloride typically involves the formation of the azetidine ring followed by its functionalization with the pyridine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the azetidine ring can be synthesized through the aza-Michael addition of amines to α,β-unsaturated esters . The pyridine moiety can then be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Azetidin-3-yl(pyridin-2-yl)methanone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like copper catalysts for oxidation , reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanone group can yield pyridin-2-yl-methanones , while substitution reactions can introduce a variety of functional groups into the azetidine or pyridine rings.

Scientific Research Applications

Azetidin-3-yl(pyridin-2-yl)methanone hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Azetidin-3-yl(pyridin-2-yl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to participate in various biochemical processes, while the pyridine moiety can interact with biological receptors and enzymes . These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azetidin-3-yl(pyridin-2-yl)methanone hydrochloride is unique due to its combination of the azetidine and pyridine rings, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and applications compared to compounds with only one of these rings.

Properties

IUPAC Name

azetidin-3-yl(pyridin-2-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O.ClH/c12-9(7-5-10-6-7)8-3-1-2-4-11-8;/h1-4,7,10H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WETULSAYLHHPTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C(=O)C2=CC=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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